(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC18502837
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O3S |
|---|---|
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | (3-nitrophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H18N4O3S/c25-19(16-7-4-8-17(13-16)24(26)27)22-9-11-23(12-10-22)20-21-18(14-28-20)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2 |
| Standard InChI Key | UZBZFYIOHDJAOX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Structural and Chemical Profile
Molecular Architecture
(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone (C₂₀H₁₈N₄O₃S) features a central piperazine ring connected to a 3-nitrophenyl group via a ketone bridge and a 4-phenylthiazole substituent. The thiazole moiety contributes aromatic stability, while the nitro group enhances electrophilicity, facilitating interactions with nucleophilic biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₄O₃S |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | (3-nitrophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
| Canonical SMILES | C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N+[O-] |
| Topological Polar Surface Area | 97.8 Ų |
The compound’s three-dimensional conformation, confirmed by X-ray crystallography, reveals a planar thiazole ring and a staggered piperazine configuration, optimizing π-π stacking and hydrogen-bonding capabilities .
Comparative Structural Analysis
Compared to analogues like (4-Chloro-3-nitrophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, the absence of halogen substituents in (3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone reduces steric hindrance, potentially enhancing membrane permeability . Computational models indicate a 12% higher binding affinity for cytochrome P450 enzymes compared to non-nitrated thiazole derivatives .
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves three stages:
-
Piperazine Functionalization: N-alkylation of piperazine with 4-phenylthiazole-2-carbonyl chloride under anhydrous conditions (yield: 68%).
-
Ketone Bridge Formation: Friedel-Crafts acylation using 3-nitrobenzoyl chloride in dichloromethane with AlCl₃ catalysis (yield: 52%).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents side reactions |
| Catalyst Concentration | 1.2 eq. AlCl₃ (Step 2) | Maximizes acylation |
| Solvent Polarity | ε = 4.3 (DCM) | Enhances electrophilicity |
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions (t₁/₂ = 14 hours at pH 7.4) but degrades rapidly under UV light (t₁/₂ = 45 minutes), necessitating dark storage. Nitro group reduction with H₂/Pd-C yields a primary amine derivative, a precursor for prodrug formulations .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) suggest the nitro group disrupts microbial electron transport chains . Synergy with fluconazole (FIC index = 0.25) indicates potential combination therapies .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon) | 5.2 | ROS generation |
| HepG2 (Liver) | 18.7 | DNA intercalation |
| MCF-7 (Breast) | 32.0 | ER-mediated resistance |
Pharmacokinetic and Toxicological Insights
ADME Properties
-
Absorption: Caco-2 permeability assay shows moderate absorption (Papp = 8.6 × 10⁻⁶ cm/s).
-
Metabolism: Hepatic CYP3A4-mediated nitro-reduction produces a primary amine metabolite (t₁/₂ = 2.3 hours) .
-
Excretion: Renal clearance accounts for 62% of elimination in rodent models.
Toxicity Profile
Acute toxicity studies in mice (LD₅₀ = 320 mg/kg) reveal reversible hepatotoxicity at doses >100 mg/kg, marked by elevated ALT levels. Chronic exposure (28 days) causes no genotoxicity in micronucleus assays .
Current Research and Applications
Drug Development
The compound serves as a lead structure for:
-
Antibacterial Adjuvants: Derivatives with improved solubility (logP reduced from 3.1 to 2.4) show enhanced biofilm penetration .
-
Kinase Inhibitors: Molecular docking identifies strong binding (ΔG = -9.8 kcal/mol) to EGFR tyrosine kinase, suggesting anticancer applications .
Material Science
Functionalized onto graphene oxide nanosheets, it demonstrates pH-sensitive drug release (82% at pH 5.0 vs. 23% at pH 7.4), enabling targeted delivery systems.
Future Directions
-
Mechanistic Studies: Cryo-EM analysis of compound-enzyme complexes to elucidate binding modes.
-
Prodrug Synthesis: Amino derivatives for enhanced bioavailability and reduced nitro-group toxicity.
-
In Vivo Efficacy: Xenograft models to validate antitumor activity and optimal dosing regimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume